molecular formula C15H11FN4O2 B3098106 1-(2-fluorobenzyl)-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1329922-38-4

1-(2-fluorobenzyl)-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxylic acid

Cat. No. B3098106
CAS RN: 1329922-38-4
M. Wt: 298.27
InChI Key: SGKUZANXXNDTKD-UHFFFAOYSA-N
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Description

The compound “1-(2-fluorobenzyl)-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxylic acid” is a complex organic molecule that contains several functional groups, including a fluorobenzyl group, a pyridinyl group, a 1,2,3-triazole ring, and a carboxylic acid group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the fluorobenzyl, pyridinyl, 1,2,3-triazole, and carboxylic acid functional groups . The presence of these groups would likely confer specific physical and chemical properties to the molecule.


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used . For example, the carboxylic acid group could undergo reactions such as esterification or amide formation, while the aromatic rings could potentially undergo electrophilic aromatic substitution reactions.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of the polar carboxylic acid group and the aromatic rings could influence its solubility, while the presence of the fluorine atom could influence its reactivity.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use . If it’s intended to be a pharmaceutical compound, its mechanism of action would likely involve interaction with a specific biological target, such as an enzyme or receptor.

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions . It’s important to avoid inhalation, ingestion, or skin contact, and to use appropriate personal protective equipment.

properties

IUPAC Name

1-[(2-fluorophenyl)methyl]-5-pyridin-4-yltriazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN4O2/c16-12-4-2-1-3-11(12)9-20-14(10-5-7-17-8-6-10)13(15(21)22)18-19-20/h1-8H,9H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGKUZANXXNDTKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C(=C(N=N2)C(=O)O)C3=CC=NC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-fluorobenzyl)-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2-fluorobenzyl)-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 2
1-(2-fluorobenzyl)-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 3
Reactant of Route 3
1-(2-fluorobenzyl)-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 4
1-(2-fluorobenzyl)-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 5
1-(2-fluorobenzyl)-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 6
Reactant of Route 6
1-(2-fluorobenzyl)-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxylic acid

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